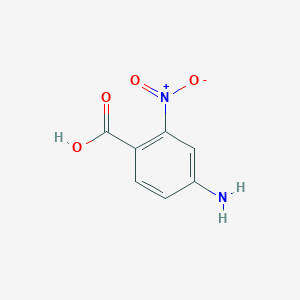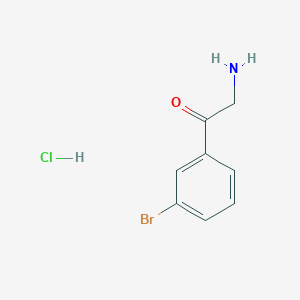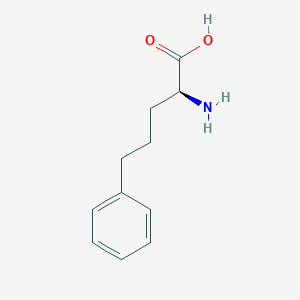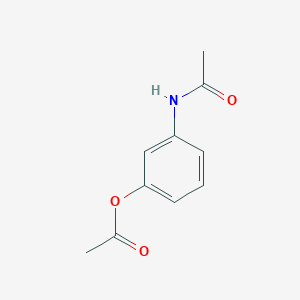
2-Amino-4-trifluoromethylphenyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-trifluoromethylphenyl disulfide: is an organic compound with the molecular formula C14H10F6N2S2 and a molecular weight of 384.36 g/mol It is characterized by the presence of two amino groups and a trifluoromethyl group attached to a phenyl ring, linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-trifluoromethylphenyl disulfide typically involves the reaction of 2-Amino-4-trifluoromethylphenyl thiol with an oxidizing agent to form the disulfide bond . Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and iodine (I2) . The reaction is usually carried out in an organic solvent such as ethanol or acetone under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and solvent can vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-trifluoromethylphenyl disulfide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction of the disulfide bond can yield the corresponding thiol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2).
Reduction: Sodium borohydride (NaBH4), dithiothreitol (DTT).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 2-Amino-4-trifluoromethylphenyl thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-trifluoromethylphenyl disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-trifluoromethylphenyl disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can modulate the activity of target proteins and affect various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-trifluoromethylphenyl thiol: The reduced form of the disulfide.
2-Amino-4-chlorophenyl disulfide: A similar compound with a chlorine substituent instead of a trifluoromethyl group.
2-Amino-4-methylphenyl disulfide: A similar compound with a methyl substituent.
Uniqueness
2-Amino-4-trifluoromethylphenyl disulfide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-[[2-amino-4-(trifluoromethyl)phenyl]disulfanyl]-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2S2/c15-13(16,17)7-1-3-11(9(21)5-7)23-24-12-4-2-8(6-10(12)22)14(18,19)20/h1-6H,21-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWRMYKQPNWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)SSC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














